Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
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Overview
Description
Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a butyrophenone backbone and multiple methoxy groups. It is primarily used in the development of pharmaceuticals due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-(o-methoxyphenyl)piperazine with 3’,4’,5’-trimethoxybenzoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The resulting intermediate is then subjected to hydrochloric acid to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is typically purified using crystallization or chromatography techniques to ensure its suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, typically using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted methoxy derivatives.
Scientific Research Applications
Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and psychiatric conditions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other active compounds.
Mechanism of Action
The mechanism of action of Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. This interaction can influence various signaling pathways, leading to its observed therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Fluanisone: Another butyrophenone derivative with similar pharmacological properties.
Haloperidol: A well-known antipsychotic drug with a butyrophenone structure.
Droperidol: Used as an antiemetic and antipsychotic agent.
Uniqueness
Butyrophenone, 4-(4-(o-methoxyphenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its multiple methoxy groups and piperazine ring contribute to its unique mechanism of action and therapeutic potential.
Properties
CAS No. |
17755-87-2 |
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Molecular Formula |
C24H34Cl2N2O5 |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H32N2O5.2ClH/c1-28-21-10-6-5-8-19(21)26-14-12-25(13-15-26)11-7-9-20(27)18-16-22(29-2)24(31-4)23(17-18)30-3;;/h5-6,8,10,16-17H,7,9,11-15H2,1-4H3;2*1H |
InChI Key |
NTMKOTTUDFUYRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |
Origin of Product |
United States |
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